5-chloro-3-piperidine-3-yl-1H-indole
Description
Properties
Molecular Formula |
C13H15ClN2 |
|---|---|
Molecular Weight |
234.72 g/mol |
IUPAC Name |
5-chloro-3-piperidin-3-yl-1H-indole |
InChI |
InChI=1S/C13H15ClN2/c14-10-3-4-13-11(6-10)12(8-16-13)9-2-1-5-15-7-9/h3-4,6,8-9,15-16H,1-2,5,7H2 |
InChI Key |
YPWPLCJWVTYMBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise as an anticancer agent, particularly targeting mutant pathways associated with various malignancies.
Case Study: Antiproliferative Effects
A study reported the synthesis of several derivatives of 5-chloro-3-piperidine-3-yl-1H-indole, with one derivative demonstrating a GI50 value of 29 nM against the Panc-1 pancreatic cancer cell line, outperforming the reference drug erlotinib (GI50 = 33 nM) .
| Compound | Cell Line | GI50 (nM) | Comparison Drug | Comparison Drug GI50 (nM) |
|---|---|---|---|---|
| 5-chloro-3-piperidine-3-yl-indole derivative | Panc-1 | 29 | Erlotinib | 33 |
| Another derivative | MCF-7 | 42 | Erlotinib | 33 |
This table highlights the potency of specific derivatives in inhibiting cancer cell proliferation.
Antimicrobial Activity
In addition to its anticancer properties, 5-chloro-3-piperidine-3-yl-1H-indole exhibits notable antimicrobial effects against various pathogens.
Antibacterial and Antifungal Properties
A study evaluating N-substituted derivatives of indole, including 5-chloro-3-piperidine derivatives, found strong antibacterial activity against Candida albicans and other bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|---|
| 5-chloro derivative | Staphylococcus aureus | 17 | 40 |
| Another derivative | E. coli | 16 | 35 |
The above table summarizes the antimicrobial efficacy of selected derivatives, illustrating their potential as therapeutic agents against infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the piperidine ring and indole moiety significantly influence biological activity.
Key Findings
Research has indicated that the position of substituents on the piperidine ring affects the potency of the compound against cancer cells and microbes. For instance, compounds with meta-substituted piperidine showed superior activity compared to para-substituted derivatives .
Comparison with Similar Compounds
5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole
- Structural Differences : A methyl group at position 2 and a piperidin-4-yl substituent at position 3.
- Key Data : Molecular weight = 248.75; Formula = C${14}$H${17}$ClN$_2$; Storage conditions = room temperature, dark .
- Impact: The methyl group may sterically hinder interactions with target receptors compared to the unsubstituted parent compound.
5-Chloro-3-(piperidin-1-ylmethyl)-1-(prop-2-yn-1-yl)-1H-indole (24)
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
- Structural Differences : Fluorine at position 5 and a triazole-ethyl group at position 3.
- Key Data : Synthesized via CuI-catalyzed azide-alkyne cycloaddition (42% yield); $^1$H NMR confirms triazole and methoxyphenyl signals .
- Impact : Fluorine’s electronegativity enhances metabolic stability, while the triazole group offers hydrogen-bonding capabilities for target engagement.
5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole
- Structural Differences : Bromine at position 5 and a 1-methylpiperidin-4-yl group at position 3.
- Key Data : Synthesized via hydroformylation/Fischer indolization (96% yield) .
Research Implications
- Bioactivity : Piperidine-containing indoles often target central nervous system receptors (e.g., serotonin receptors) or kinases due to their heterocyclic motifs .
- Synthetic Flexibility : Propargyl and triazole groups enable modular derivatization for structure-activity relationship (SAR) studies .
- Challenges : Chlorine and bromine substituents may introduce toxicity risks, necessitating careful optimization in drug development .
Preparation Methods
Buchwald-Hartwig Amination
Ullmann-Type Coupling
-
Substrate : 3-Iodo-5-chloro-1H-indole.
-
Reagents : Piperidin-3-amine, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMSO, 130°C, 48 hr.
| Method | Catalyst System | Temperature | Time | Yield |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 100°C | 24 hr | 70% |
| Ullmann | CuI/1,10-phenanthroline | 130°C | 48 hr | 53% |
Reductive Amination and Cyclization
A tandem reductive amination-cyclization strategy constructs both the indole and piperidine rings in a single pot:
-
Formation of Schiff Base :
-
Reductive Cyclization :
| Step | Reagents | Conditions |
|---|---|---|
| Schiff Base Formation | EtOH, RT, 6 hr | |
| Reductive Cyclization | NaBH₃CN, MeOH, 0°C → RT | 12 hr |
Resolution of Racemic Mixtures
Chiral 5-chloro-3-(piperidin-3-yl)-1H-indole enantiomers require diastereomeric salt formation or enzymatic resolution:
-
Diastereomer Separation :
-
Enzymatic Kinetic Resolution :
-
Lipase B (Candida antarctica) selectively acetylates the (R)-enantiomer in vinyl acetate, leaving the (S)-enantiomer unreacted.
-
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Fischer Indole | High atom economy | Requires pre-functionalized ketone | Moderate |
| Buchwald-Hartwig | High regioselectivity | Palladium cost | Low |
| Reductive Amination | One-pot synthesis | Moderate yields | High |
| Diastereomer Resolution | Excellent enantiopurity | High solvent consumption | Industrial |
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-chloro-3-piperidine-3-yl-1H-indole?
- Answer : Synthesis typically involves condensation reactions between indole precursors and piperidine derivatives. For example, piperidine and formaldehyde in glacial acetic acid under reflux conditions can yield substituted indole-piperidine hybrids. Reaction monitoring via TLC and purification via column chromatography are standard .
- Key steps :
- Use of glacial acetic acid as a catalyst for Mannich-type reactions .
- Optimization of molar ratios (e.g., 1:1 for amine and aldehyde) to minimize side products .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Answer :
- 1H NMR : Identifies substituent positions (e.g., piperidine protons at δ 2.8–3.7 ppm, indole protons at δ 7.1–7.5 ppm) .
- HPLC : Validates purity (>98% by reverse-phase chromatography) .
- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. What safety protocols are recommended for handling 5-chloro-3-piperidine-3-yl-1H-indole?
- Answer :
- Use PPE (gloves, lab coat, goggles) due to potential irritancy (based on analogous indole derivatives) .
- Store at –20°C in airtight containers to prevent degradation .
- Follow GHS guidelines for waste disposal (no known hazards reported, but treat as potentially toxic) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- 2D NMR (COSY, NOESY) : Resolves overlapping signals (e.g., piperidine ring protons vs. indole NH) .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- X-ray crystallography : For unambiguous confirmation (if single crystals are obtainable) .
Q. What strategies optimize the synthesis yield of 5-chloro-3-piperidine-3-yl-1H-indole?
- Answer :
- Reaction solvent optimization : Acetic acid enhances electrophilic substitution in indole derivatives .
- Catalyst screening : Sodium acetate or microwave-assisted synthesis reduces reaction time .
- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Answer :
- Analog synthesis : Modify substituents (e.g., replace chloro with fluoro, vary piperidine alkyl chains) .
- In vitro assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization .
- Docking studies : Map binding interactions using molecular modeling software (e.g., AutoDock) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Answer :
- pH stability testing : Incubate in buffers (pH 4–9) and monitor degradation via HPLC .
- Plasma stability assays : Use human plasma to assess metabolic susceptibility .
- Forced degradation studies : Expose to heat/light and analyze degradation pathways .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
